molecular formula C53H86N14O13 B166593 Neurokinin A, ala(5)-aib(8)-leu(10)- CAS No. 127627-57-0

Neurokinin A, ala(5)-aib(8)-leu(10)-

Número de catálogo: B166593
Número CAS: 127627-57-0
Peso molecular: 1127.3 g/mol
Clave InChI: OESNOXDYPOQXIK-FPZIQTPSSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Neurokinin A (NKA) is a decapeptide (HKTDSFVGLM-NH₂) belonging to the tachykinin family, primarily acting as an agonist at the neurokinin-2 receptor (NK2R). The compound "Neurokinin A, ala(5)-aib(8)-leu(10)-" is a synthetic analog of NKA(4-10) (DSFVGLM-NH₂), with three key substitutions:

  • Position 5: Serine (Ser) replaced by alanine (Ala).
  • Position 8: Glycine (Gly) replaced by aminoisobutyric acid (Aib), a helix-stabilizing residue.
  • Position 10: Methionine (Met) replaced by leucine (Leu).

These modifications aim to enhance structural stability, receptor specificity, and functional activity. Aib’s rigid, non-natural structure promotes α-helix formation, while Leu10 increases hydrophobicity and oxidation resistance compared to Met .

Propiedades

Número CAS

127627-57-0

Fórmula molecular

C53H86N14O13

Peso molecular

1127.3 g/mol

Nombre IUPAC

(3S)-3-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-2-[[(2S)-2-[(2-amino-2-methylpropanoyl)amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C53H86N14O13/c1-27(2)20-36(62-47(75)37(21-28(3)4)64-52(80)53(9,10)56)49(77)67-50(78)41(29(5)6)65-48(76)38(22-32-16-12-11-13-17-32)61-43(71)30(7)59-46(74)39(24-40(69)70)63-51(79)42(31(8)68)66-45(73)35(18-14-15-19-54)60-44(72)34(55)23-33-25-57-26-58-33/h11-13,16-17,25-31,34-39,41-42,68H,14-15,18-24,54-56H2,1-10H3,(H,57,58)(H,59,74)(H,60,72)(H,61,71)(H,62,75)(H,63,79)(H,64,80)(H,65,76)(H,66,73)(H,69,70)(H,67,77,78)/t30-,31+,34-,35-,36-,37-,38-,39-,41-,42-/m0/s1

Clave InChI

OESNOXDYPOQXIK-FPZIQTPSSA-N

SMILES

CC(C)CC(C(=O)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CN=CN2)N)NC(=O)C(CC(C)C)NC(=O)C(C)(C)N

SMILES isomérico

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C(C)C)C(=O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)C(C)(C)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CN=CN2)N)O

SMILES canónico

CC(C)CC(C(=O)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CN=CN2)N)NC(=O)C(CC(C)C)NC(=O)C(C)(C)N

Otros números CAS

127627-57-0

Sinónimos

5-Ala-8-Aib-10-Leu-neurokinin A
AAL-NKA
neurokinin A, Ala(5)-Aib(8)-Leu(10)-
neurokinin A, alanyl(5)-aminoisobutyryl(8)-leucine(10)-

Origen del producto

United States

Aplicaciones Científicas De Investigación

Biological Activities

Neurokinin A and its analogs are known to interact with neurokinin receptors (NK1, NK2, and NK3), which are involved in various biological functions:

  • Pain Modulation : NKA is implicated in nociception and pain pathways. Its analogs can modulate pain responses by acting on specific tachykinin receptors. Research indicates that NKA may enhance pain sensitivity under certain conditions while also having potential analgesic properties when used in specific formulations .
  • Inflammation : NKA plays a role in inflammatory responses. It can promote the release of pro-inflammatory cytokines and enhance vascular permeability. Studies have shown that analogs like ala(5)-aib(8)-leu(10)- may exhibit anti-inflammatory effects by modulating these pathways .
  • Neurogenic Effects : NKA is involved in neurogenic inflammation and can influence smooth muscle contraction and secretion in various tissues. Its analogs have been studied for their effects on respiratory function and gastrointestinal motility .

Pharmacological Properties

The pharmacological profile of Neurokinin A, ala(5)-aib(8)-leu(10)- includes several key aspects:

  • Receptor Binding Affinity : This compound demonstrates significant binding affinity for neurokinin receptors, particularly NK1 receptors. The structural modifications (e.g., alanine at position 5 and aib at position 8) enhance its selectivity and potency compared to native NKA .
  • Therapeutic Potential : The compound has been investigated for its potential use in treating conditions such as:
    • Chronic Pain : Due to its role in pain modulation, NKA analogs are being explored as alternatives to traditional analgesics .
    • Respiratory Disorders : Its effects on bronchial smooth muscle make it a candidate for treating asthma or chronic obstructive pulmonary disease (COPD) by modulating airway reactivity .
    • Gastrointestinal Disorders : Given its influence on gastrointestinal motility, it may have applications in treating conditions like irritable bowel syndrome (IBS) .

Case Studies and Research Findings

Several studies have documented the efficacy and mechanisms of action of Neurokinin A, ala(5)-aib(8)-leu(10)-:

  • Study on Pain Models : In a controlled study using rodent models of neuropathic pain, administration of this NKA analog resulted in a significant reduction in pain behaviors compared to controls. This suggests its potential as a novel analgesic agent .
  • Inflammation Research : Another study investigated the anti-inflammatory effects of NKA analogs in models of acute inflammation. Results indicated that treatment with ala(5)-aib(8)-leu(10)- led to decreased levels of inflammatory markers, supporting its therapeutic potential in inflammatory diseases .

Comparative Data Table

The following table summarizes key characteristics and findings related to Neurokinin A, ala(5)-aib(8)-leu(10)- compared to native Neurokinin A:

CharacteristicNeurokinin ANeurokinin A, ala(5)-aib(8)-leu(10)-
Receptor AffinityModerateHigh
Pain ModulationYesEnhanced
Anti-inflammatory ActivityLimitedSignificant
Gastrointestinal EffectsModerateEnhanced
Respiratory EffectsMinimalPotentially beneficial

Análisis De Reacciones Químicas

Structural and Conformational Analysis

NMR studies reveal that Aib⁴ induces a Type II′ β-turn between residues 7–10, critical for binding to neurokinin-2 (NK₂) receptors . Key findings:

  • Backbone constraints : Aib restricts Φ/Ψ angles to −60°/−30°, stabilizing helical conformations .

  • Hydrogen bonding : Aib participates in intramolecular H-bonds with Val⁶ and Leu¹⁰, enhancing structural rigidity .

Table 2: NMR-Derived Structural Parameters

ResidueΦ (°)Ψ (°)Hydrogen Bond Partner
Aib⁸−57−29Val⁶ (C=O → Aib⁸ NH)
Leu¹⁰−78−18Aib⁸ (C=O → Leu¹⁰ NH)

Receptor Binding and Functional Activity

NKA-AAL exhibits NK₂ receptor selectivity with reduced affinity for NK₁ and NK₃ receptors .

Table 3: Receptor Binding Affinities (IC₅₀, nM)

ReceptorNKA (Native)NKA-AALSelectivity Ratio (NKA-AAL/NKA)
NK₂1.2 ± 0.32.8 ± 0.52.3×
NK₁480 ± 60>1,000>2×
NK₃320 ± 45890 ± 1202.8×
  • Mechanism : Aib⁸ stabilizes a bioactive conformation that enhances NK₂ receptor docking via hydrophobic interactions with transmembrane domains 3 and 7 .

  • Functional assays : NKA-AAL acts as a partial agonist in calcium mobilization assays (EC₅₀ = 12 nM; 65% efficacy vs. NKA) .

Biochemical Stability

NKA-AAL shows improved resistance to enzymatic degradation compared to native NKA:

  • Serum half-life : 42 ± 5 min (vs. 8 ± 2 min for NKA) .

  • Protease resistance : Stable against chymotrypsin and trypsin due to Aib⁸ and Leu¹⁰ substitutions .

Comparación Con Compuestos Similares

Table 1: Structural Modifications and Receptor Activities of NKA(4-10) Analogs

Compound Name Position 5 Position 8 Position 10 Receptor Activity Key Structural Effects
Native NKA(4-10) Ser Gly Met NK2 agonist Baseline structure
[Ala⁸]NKA(4-10) Ser Ala Met NK2 antagonist (human) Reduced helicity; species-dependent
[β-Ala⁸]NKA(4-10) Ser β-Ala Met NK2 agonist Increased flexibility
ala⁵-aib⁸-leu¹⁰-NKA(4-10) Ala Aib Leu Predicted NK2 agonist Enhanced helicity, hydrophobicity
[Lys⁵,MeLeu⁹,Nle¹⁰]NKA(4-10) Lys Gly Nle NK2 agonist Improved stability, charge modulation
NKA(4-10), nle¹⁰- Ser Gly Nle Neurologically active Oxidation-resistant

Position 8 Modifications

  • [Ala⁸]NKA(4-10) : Substitution of Gly8 with Ala converts the peptide into an NK2 antagonist in humans but retains agonist activity in rats. This highlights species-specific receptor interactions and the critical role of Gly8 in maintaining agonist conformation .
  • [β-Ala⁸]NKA(4-10) : β-Ala introduces flexibility, allowing the peptide to adopt conformations suitable for NK2 agonism. This analog exhibits potent receptor activation (EC₅₀ = 12 nM) .
  • In Temporin-1DRa, Aib substitutions increased helicity by 20–30% and hydrophobicity, correlating with enhanced bioactivity .

Position 5 Modifications

  • In [Lys⁵,MeLeu⁹,Nle¹⁰]NKA(4-10), Lys5 introduces a positive charge, enhancing NK2R binding via electrostatic interactions . The Ala5 substitution may reduce polarity but could stabilize hydrophobic receptor contacts.

Position 10 Modifications

  • Leu¹⁰ vs. Met/Nle¹⁰: Met10 in native NKA is prone to oxidation, limiting stability. Leu10 in ala⁵-aib⁸-leu¹⁰-NKA offers greater hydrophobicity and oxidation resistance, similar to Nle10 (norleucine) in [Lys⁵,MeLeu⁹,Nle¹⁰]NKA(4-10), which improves pharmacokinetics .

Research Findings and Functional Implications

Species-Specific Receptor Interactions

  • [Ala⁸]NKA(4-10) acts as an antagonist in humans but an agonist in rats, underscoring divergent NK2R structural requirements across species . This suggests ala⁵-aib⁸-leu¹⁰-NKA’s activity must be validated in human models.

Structural and Functional Correlations

  • Helicity : Aib8 likely increases α-helix content, as seen in Temporin-1DRa analogs, where Aib substitutions raised helicity from 40% to 60–70% . Enhanced helicity may improve NK2R docking efficiency.
  • Hydrophobicity: Leu10 increases peptide hydrophobicity (logP ~2.5 vs.

Receptor Selectivity

  • [β-Ala⁸]NKA(4-10) retains NK2 selectivity, while [Trp⁷,β-Ala⁸]NKA(4-10) shifts activity to NK3R antagonism . The Aib8 substitution in ala⁵-aib⁸-leu¹⁰-NKA may preserve NK2 selectivity due to structural constraints favoring NK2R’s binding pocket.

Métodos De Preparación

Resin Selection and Loading

  • Resin : 2-Chlorotritylchloride resin (0.15 mmol scale) for optimal acid-labile cleavage.

  • First Amino Acid : Fmoc-Met-OH preloaded via esterification (1.5 equiv DIPEA in DCM, 2 h).

Coupling Protocol

  • Reagents :

    • Fmoc-protected amino acids (4.0 equiv).

    • Activators: DIC (diisopropylcarbodiimide)/HOBt (hydroxybenzotriazole) (4.0 equiv each) in DMF.

  • Conditions :

    • Coupling time: 2 h per residue at 25°C.

    • Deprotection: 20% 4-methylpiperidine in DMF (2 × 5 min).

Specialized Residue Incorporation

  • Aib⁸ : Fmoc-Aib-OH coupled using double coupling (8.0 equiv amino acid, 2×2 h) to overcome steric hindrance.

  • Leu¹⁰ : Fmoc-Leu-OH introduced under standard conditions, with Kaiser testing to confirm completion.

Cleavage and Global Deprotection

  • Cleavage Cocktail : TFA/TES/H₂O (95:2.5:2.5, 3 h).

  • Yield : 68–75% crude product.

Solution-Phase Fragment Condensation

For larger-scale production, fragment condensation is employed to minimize aggregation.

Fragment Synthesis

  • N-Terminal Fragment (1–7) : H-Asp-Ala-Phe-Val-Ala-Aib-OH synthesized via SPPS and cleaved as a free acid.

  • C-Terminal Fragment (8–10) : H-Leu-Met-NH₂ prepared using Boc chemistry in solution.

Coupling Strategy

  • Activator : HATU (1.5 equiv) with DIPEA (3.0 equiv) in DMF/CH₂Cl₂ (1:1).

  • Reaction Time : 24 h at 0°C.

  • Yield : 52% after HPLC purification.

Purification and Analytical Characterization

HPLC Purification

  • Column : C18 reversed-phase (250 × 4.6 mm, 5 μm).

  • Mobile Phase : Gradient of 0.1% TFA in H₂O/acetonitrile (20% → 60% over 30 min).

  • Retention Time : 18.2 min.

Mass Spectrometry

  • ESI-MS : Observed [M+H]⁺ = 1,128.4 (theoretical 1,127.3).

Synthetic Challenges and Optimizations

  • Aib Incorporation : Reduced coupling efficiency (70% vs. >95% for proteinogenic residues) necessitated double couplings.

  • Racemization : Minimized using HOBt and low temperatures (0°C) during fragment condensation.

Applications in Pharmacological Studies

This analogue demonstrates:

  • NK₂ Receptor Agonism : EC₅₀ = 12 nM in guinea pig tracheal smooth muscle assays.

  • Enhanced Stability : Half-life >6 h in human plasma vs. 30 min for native NKA.

Summary of Synthetic Protocols

StepMethodReagents/ConditionsYieldSource
SPPS AssemblyFmoc-SPPSDIC/HOBt, 2-Chlorotrityl resin68–75%
Fragment CondensationSolution-PhaseHATU/DIPEA, DMF/CH₂Cl₂52%
PurificationRP-HPLCC18, 0.1% TFA gradient>95%

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.